2-(Aminomethyl)-3-methylbutanoic acid
Description
Contextualization within the Broader Class of Beta-Amino Acids
2-(Aminomethyl)-3-methylbutanoic acid belongs to the class of β-amino acids. Unlike α-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon), in β-amino acids, the amino group is attached to the second carbon from the carboxyl group (the β-carbon). Specifically, this compound is classified as a β²-amino acid, indicating that the substituent (in this case, the aminomethyl group) is at the C2 position of the butanoic acid chain. The presence of the isopropyl group at the C3 position makes it a structural analogue of the proteinogenic amino acid valine, hence the synonym β²-homovaline. chemscene.com
The incorporation of β-amino acids into peptides can induce unique secondary structures, such as helices and turns, which are different from those formed by α-amino acids. This property makes them valuable tools in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation.
Significance as a Unique Structural Motif in Organic Synthesis
The structure of this compound presents a significant feature: a quaternary stereogenic center at the α-position (C2). The construction of such all-carbon quaternary stereocenters is a long-standing challenge in organic synthesis. nih.gov The development of catalytic asymmetric methods to create these centers is crucial for synthesizing a variety of chiral molecules. nih.govresearchgate.net
This compound serves as a versatile chiral building block in the synthesis of more complex bioactive molecules. chemimpex.com Its derivatives, such as those protected with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups, are widely used in solid-phase peptide synthesis. chemimpex.comchemimpex.com These protecting groups allow for the controlled and sequential addition of amino acids to build a peptide chain, enabling the creation of modified peptides with specific desired properties. chemimpex.comchemimpex.com The unique structural constraints imposed by this amino acid can influence the conformation of the resulting peptides.
The synthesis of β-amino acids with α-quaternary stereocenters can be achieved through various methods, including proline-catalyzed Mannich reactions and catalytic asymmetric decarboxylative allylation. researchgate.netresearchgate.net These advanced synthetic strategies provide access to enantiomerically enriched β²,²-amino acids, which are valuable for incorporation into peptides. researchgate.net
Overview of Current Research Trajectories Involving this compound
Current research involving this compound and its derivatives is primarily focused on peptide chemistry and drug development.
In peptide synthesis , this compound is utilized as a building block to create peptides with modified structures and functions. chemimpex.com The incorporation of this β-amino acid can enhance the stability and bioavailability of peptide-based drugs. chemimpex.com Its structure allows for the creation of peptides that can adopt specific conformations, which is crucial for their biological activity. nih.gov
In the field of drug development , it serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Researchers leverage its properties to design compounds with improved efficacy. chemimpex.com Its role is significant in modifying peptide sequences to enhance their therapeutic potential, for instance, in the development of drugs targeting neurological disorders. chemimpex.com
Furthermore, in biochemical research , this compound and its analogs are used to study protein synthesis and metabolic pathways. chemimpex.com By creating modified peptides, researchers can investigate enzyme activity and design better substrates for biochemical reactions. chemimpex.com The ability to synthesize and incorporate such non-natural amino acids opens up new avenues for exploring cellular functions and disease mechanisms. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQYMNPVPQLPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Aminomethyl 3 Methylbutanoic Acid and Its Precursors
Stereoselective Synthesis of 2-(Aminomethyl)-3-methylbutanoic Acid Enantiomers
Achieving enantiopurity in the synthesis of this compound is a primary challenge for organic chemists. The stereochemistry at the C2 position significantly influences the biological activity of molecules incorporating this β-amino acid. Consequently, several stereoselective strategies have been developed.
Chiral Auxiliaries and Asymmetric Transformations in Beta-Amino Acid Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is effective for the asymmetric synthesis of β-amino acids. nih.gov Evans' chiral oxazolidinones and Oppolzer's sultams are examples of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of β-alanine derivatives to produce α-substituted β-amino acids with high stereoselectivity. acs.org Another effective chiral auxiliary is pseudoephedrine, which can be used for the enantioselective preparation of α-substituted β-amino acids. acs.org
Asymmetric transformations, including catalytic asymmetric hydrogenation and Mannich-type reactions, are also powerful tools for synthesizing enantiopure β-amino acids. rsc.orghilarispublisher.com For instance, the hydrogenation of (Z)-enamines catalyzed by chiral rhodium or ruthenium complexes with bisphosphine ligands can yield β-amino acids with high enantioselectivity. hilarispublisher.com
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Substrate | Key Transformation | Stereoselectivity | Reference |
| Evans' Oxazolidinones | N-Acylated β-alanine | Enolate Alkylation | High | acs.org |
| Oppolzer's Sultam | N-Acylated β-alanine | Enolate Alkylation | High | acs.org |
| Pseudoephedrine | β-Alanine Amide | Enolate Alkylation | High | acs.org |
Enantiopure Routes Utilizing Natural Amino Acid Building Blocks
Natural α-amino acids serve as readily available and inexpensive chiral starting materials for the synthesis of enantiopure β-amino acids. rsc.org A common strategy is the Arndt-Eistert homologation, which extends the carbon chain of an α-amino acid by one methylene (B1212753) unit. rsc.orgillinois.edu For the synthesis of (S)-2-(aminomethyl)-3-methylbutanoic acid, L-valine, which possesses the desired stereochemistry at the carbon that will become C3 in the final product, is an ideal precursor. sigmaaldrich.comresearchgate.netnih.govnist.gov
The process involves the conversion of the carboxylic acid of the protected α-amino acid into an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated β-amino acid or its ester. illinois.edu
Biocatalytic methods also offer an enantiopure route. Transaminases can be used for the kinetic resolution of racemic β-amino acids or for the asymmetric synthesis from a prochiral β-keto acid. nih.govresearchgate.net Furthermore, aminomutases can convert α-amino acids to their corresponding β-isomers. nih.gov
Development of Novel Retrosynthetic Strategies for this compound
Retrosynthetic analysis provides a logical framework for designing synthetic routes. For this compound, novel retrosynthetic disconnections have led to innovative synthetic strategies that utilize simple and readily available starting materials. illinois.edu
One such strategy involves the palladium-catalyzed aminocarbonylation of alkenes. illinois.edu This method allows for the direct synthesis of protected β-amino acid derivatives from simple olefins. Another recent advancement is the nickel-catalyzed carboxylation of aziridines, providing an alternative pathway to β-amino acids. illinois.edu These methods represent a departure from traditional approaches that rely on pre-functionalized starting materials and often require multiple synthetic steps. illinois.edu
A potential retrosynthetic pathway for this compound could start from 3-methylbutanoic acid, which can be synthesized from α-keto isocaproate. researchgate.netresearchgate.net The key challenge in this approach is the stereoselective introduction of the aminomethyl group at the C2 position.
Optimization of Reaction Conditions and Scalability for this compound Production
The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. nih.gov Key parameters that are often optimized include temperature, pressure, catalyst loading, solvent choice, and reaction time. researchgate.net
For the synthesis of this compound, the optimization process would focus on maximizing the yield and stereoselectivity of the key bond-forming reactions. The use of design of experiments (DoE) can be a powerful tool to systematically investigate the effects of multiple variables on the reaction outcome.
Scalability is another critical consideration. Reactions that are high-yielding and robust on a small scale may not be suitable for large-scale production due to factors such as heat transfer, mixing, and the handling of hazardous reagents. nih.gov The development of continuous flow processes can offer advantages in terms of safety, consistency, and scalability compared to traditional batch processes. unibe.ch
Table 2: Key Parameters for Optimization and Scalability
| Parameter | Objective | Considerations for Scalability |
| Temperature | Maximize reaction rate and selectivity | Efficient heat transfer, avoiding thermal runaways |
| Catalyst | Minimize loading, maximize turnover number | Cost, availability, and ease of removal |
| Solvent | High solubility, ease of removal, low toxicity | Environmental impact, cost, and recycling |
| Reagent Stoichiometry | Minimize excess reagents | Cost and waste generation |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of this compound synthesis, several green approaches can be implemented.
Biocatalysis, using enzymes such as lipases and transaminases, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.govrsc.orgresearchgate.net These reactions are typically performed in aqueous media under mild conditions, reducing the need for organic solvents and harsh reagents. researchgate.net
The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can significantly reduce the environmental impact of a synthesis. unibe.chunibo.it One-pot reactions and tandem processes, where multiple transformations are carried out in a single reaction vessel, can improve efficiency and reduce waste by minimizing intermediate purification steps. rsc.orgresearchgate.netacs.org The development of catalytic processes that are atom-economical, meaning that a high proportion of the atoms from the starting materials are incorporated into the final product, is another key aspect of green chemistry. springernature.com
Stereochemical Investigations and Chiral Purity Analysis of 2 Aminomethyl 3 Methylbutanoic Acid
Absolute Configuration Determination of 2-(Aminomethyl)-3-methylbutanoic Acid
The biologically active form of this compound is the (S)-enantiomer. tsijournals.comphmethods.netscivisionpub.com The determination of this absolute configuration has been unequivocally established through stereoselective synthesis, a process designed to yield a specific stereoisomer. tsijournals.comtsijournals.comresearchgate.net
One of the key strategies employed in the synthesis of (S)-pregabalin is the use of chiral auxiliaries, such as in Evans asymmetric alkylation. tsijournals.comtsijournals.com This method involves temporarily incorporating a chiral molecule that directs the stereochemical outcome of a subsequent reaction, leading to the preferential formation of the desired (S)-enantiomer. The known configuration of the chiral auxiliary allows for the confident assignment of the absolute configuration of the final product. tsijournals.comtsijournals.com
Another approach involves the use of naturally derived chiral starting materials, such as D-mannitol, which possesses a defined stereochemistry. researchgate.net Through a series of controlled chemical transformations, this inherent chirality is transferred to the target molecule, ensuring the formation of (S)-pregabalin. researchgate.net The well-established absolute configuration of the starting material serves as the basis for determining the stereochemistry of the synthesized compound.
Furthermore, enzymatic resolutions have been utilized to selectively produce the (S)-enantiomer. lupinepublishers.com These processes leverage the stereospecificity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the isolation of the desired (S)-form with high chiral purity. lupinepublishers.com The specific optical rotation of the synthesized (S)-(+)-Pregabalin, often reported as [α]D +10.1 (c 1.1 in H2O), further confirms its absolute configuration. tsijournals.com
The IUPAC name for the active enantiomer is (3S)-3-(aminomethyl)-5-methylhexanoic acid. nih.gov
Table 1: Synthetic Approaches for Determining the Absolute Configuration of this compound
| Method | Principle | Key Reagents/Materials | Result |
| Evans Asymmetric Alkylation | Use of a chiral auxiliary to direct stereoselective alkylation. | Evans oxazolidinone chiral auxiliary | Predominant formation of the (S)-enantiomer. tsijournals.comtsijournals.com |
| Chiral Pool Synthesis | Utilization of a starting material with a known absolute configuration. | D-mannitol | Synthesis of (S)-pregabalin with defined stereochemistry. researchgate.net |
| Enzymatic Resolution | Stereospecific enzymatic reaction to separate enantiomers. | Lipase enzymes | Isolation of the (S)-enantiomer from a racemic mixture. lupinepublishers.com |
Methods for Enantiomeric Excess Determination of this compound
Ensuring the chiral purity of this compound is paramount, as the (R)-enantiomer is considered an impurity and is significantly less active. oup.comnih.gov High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for determining the enantiomeric excess (e.e.) of this compound. oup.comresearchgate.netresearchgate.net
A common strategy involves pre-column derivatization with a chiral reagent to convert the enantiomers into diastereomers. oup.comresearchgate.netgoogle.com These diastereomers possess different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. oup.comresearchgate.net A widely used chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). researchgate.netresearchgate.net The resulting diastereomeric derivatives exhibit distinct retention times, allowing for their quantification and the calculation of the enantiomeric excess. researchgate.netgoogle.com
Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP). nih.govhplc.eu Zwitterionic chiral selectors, such as those derived from cinchona alkaloids, have proven effective for this purpose. nih.govhplc.eu This method obviates the need for derivatization, simplifying the analytical procedure. nih.gov The choice of mobile phase and column temperature are critical parameters that are optimized to achieve baseline resolution of the enantiomers. nih.gov
Gas chromatography-mass spectrometry (GC-MS) has also been adapted for enantiomeric analysis. nih.gov This method typically involves a two-step derivatization process: methylation of the carboxylic acid group followed by reaction with a chiral derivatizing agent at the amine group. nih.gov This approach overcomes challenges associated with the compound's amphoteric nature and thermal instability in the GC system. nih.gov
Table 2: Analytical Methods for Enantiomeric Excess Determination
| Technique | Method | Principle | Detection |
| HPLC | Pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) | Formation of diastereomers separable on an achiral column. oup.comresearchgate.netresearchgate.net | UV, Mass Spectrometry (MS) |
| HPLC | Direct separation on a Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with the chiral selector. nih.govhplc.eu | UV, Mass Spectrometry (MS) |
| GC-MS | Derivatization (methylation and chiral derivatization) | Formation of diastereomeric derivatives separable by gas chromatography. nih.gov | Mass Spectrometry (MS) |
Impact of Stereochemistry on Molecular Recognition and Interactions of this compound
The stereochemistry of this compound is the defining factor in its molecular recognition and subsequent pharmacological effects. The therapeutic activity is almost exclusively attributed to the (S)-enantiomer, which is approximately 10 times more active than its (R)-counterpart. phmethods.netnih.gov This stereospecificity is a direct consequence of the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its biological target.
The primary molecular target of pregabalin (B1679071) is the α2δ subunit of voltage-gated calcium channels in the central nervous system. researchgate.netdrugbank.comnih.gov The (S)-enantiomer binds with high affinity to this protein subunit, a crucial interaction that underlies its analgesic, anticonvulsant, and anxiolytic properties. nih.govnih.govacs.org The binding of (S)-pregabalin to the α2δ subunit modulates calcium influx at nerve terminals, thereby reducing the release of excitatory neurotransmitters. nih.gov
In contrast, the (R)-enantiomer exhibits significantly lower affinity for the α2δ subunit and is consequently devoid of significant pharmacological activity at therapeutic concentrations. nih.govresearchgate.net This stark difference in binding affinity highlights the precise stereochemical requirements for molecular recognition at the target site. The specific spatial orientation of the aminomethyl and isobutyl groups in the (S)-configuration allows for optimal interaction with the binding pocket of the α2δ protein, whereas the mirror-image arrangement of the (R)-enantiomer does not fit as effectively, leading to a dramatic loss of potency. nih.gov
Studies have demonstrated this stereospecific effect in preclinical models of neuropathic pain, where intravenous administration of (S)-pregabalin dose-dependently alleviates pain symptoms, while the (R)-enantiomer has no analgesic effect at similar doses. nih.gov This underscores that the molecular recognition by the target protein is highly dependent on the absolute configuration of the chiral center in this compound, providing a clear example of the critical role of stereochemistry in drug action.
Derivatization Strategies and Analog Design for 2 Aminomethyl 3 Methylbutanoic Acid
Amine Protection and Deprotection Strategies for 2-(Aminomethyl)-3-methylbutanoic Acidmasterorganicchemistry.comnih.gov
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability. altabioscience.comiris-biotech.de The Fmoc group is introduced by reacting 2-(aminomethyl)-3-methylbutanoic acid with an Fmoc-reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl ester (Fmoc-OSu), under basic conditions. ub.edu (R)-Fmoc-2-aminomethyl-3-methyl-butyric acid is a commercially available building block utilized in peptide synthesis and drug development. chemimpex.com
The key advantage of the Fmoc group is its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). masterorganicchemistry.comiris-biotech.de This deprotection regenerates the free amine, allowing it to participate in the subsequent coupling reaction to form a peptide bond. The use of Fmoc protection is a cornerstone of modern peptide chemistry, enabling the efficient and high-yield synthesis of complex peptides. altabioscience.com
Table 1: Comparison of Amine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Stability |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF) masterorganicchemistry.comiris-biotech.de | Acid, Catalytic Hydrogenation |
| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid) masterorganicchemistry.comfishersci.co.uk | Base, Catalytic Hydrogenation |
In addition to Fmoc, other protecting groups offer orthogonal deprotection schemes, which are essential for complex syntheses where multiple protecting groups need to be selectively removed. peptide.com
tert-Butoxycarbonyl (Boc) Protection: The Boc group is another common amine protecting group, which is stable to basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.uk This orthogonality makes the Fmoc/Boc protecting group pair highly valuable in peptide synthesis. biosynth.com The protection is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukyoutube.com
Benzyloxycarbonyl (Cbz or Z) Protection: The Cbz group is removed by catalytic hydrogenation, providing another layer of orthogonality. masterorganicchemistry.com It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.
Allyloxycarbonyl (Alloc) Protection: The Alloc group is stable to both acid and base but can be selectively removed by treatment with a palladium catalyst. peptide.com
The selection of an appropriate protecting group strategy is critical for the successful synthesis of derivatives of this compound.
Carboxylic Acid Functionalization of this compound
The carboxylic acid group of this compound can be functionalized to form a variety of derivatives, including esters and amides. These reactions typically require prior protection of the amine group to prevent its interference.
Esterification of the carboxylic acid can be achieved by reacting the N-protected this compound with an alcohol in the presence of an acid catalyst or a coupling agent. Amidation involves the reaction of the N-protected amino acid with an amine, facilitated by a coupling reagent to activate the carboxylic acid.
Common coupling reagents used for both esterification and amidation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
For efficient amide bond formation, particularly in peptide synthesis, the carboxylic acid group of N-protected this compound can be converted into a more reactive species. This can be achieved through the formation of a symmetric anhydride (B1165640) by reacting two molecules of the N-protected amino acid with a dehydrating agent.
Alternatively, activated esters can be prepared by reacting the N-protected amino acid with compounds like N-hydroxysuccinimide (HOSu) or pentafluorophenol. These activated esters are more susceptible to nucleophilic attack by an amine, leading to the formation of an amide bond under mild conditions.
Synthesis and Exploration of Fluorinated Analogs of this compound
The introduction of fluorine into bioactive molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated analogs of this compound is a promising strategy for developing novel compounds with potentially improved therapeutic profiles.
The synthesis of such analogs would likely involve starting from fluorinated precursors or introducing fluorine at a later stage of the synthesis. The specific placement of fluorine atoms on the molecule would be guided by the desired changes in its properties. For instance, fluorination of the isobutyl side chain could influence its hydrophobic interactions with biological targets. The exploration of these fluorinated analogs is an active area of research in medicinal chemistry.
Conjugation Chemistry of this compound for Bioconjugation Studies
This compound, as a GABA analog, possesses two primary reactive functional groups amenable to a variety of conjugation chemistries: a primary amine (-NH2) and a carboxylic acid (-COOH). These groups allow for its covalent attachment to a wide range of biomolecules, reporter molecules, and solid supports, facilitating bioconjugation studies. The strategies employed are typically based on well-established reactions targeting these specific functionalities. thermofisher.com
The primary amine is a potent nucleophile and is a common target for bioconjugation. mdpi.com One of the most prevalent methods involves its reaction with N-hydroxysuccinimide (NHS) esters. youtube.com NHS esters react with primary amines under mild alkaline conditions (pH 7.2-8.5) to form stable amide bonds. thermofisher.com This chemistry is widely used to label proteins and other amine-containing molecules with probes such as fluorescent dyes, biotin, or other reporter molecules.
Another strategy for amine modification is the use of isothiocyanates, which react with the amine to form a stable thiourea (B124793) linkage. mcgill.ca Additionally, aldehydes and ketones can react with the primary amine to form a Schiff base, which can be subsequently stabilized by reduction with an agent like sodium cyanoborohydride to form a secondary amine linkage. youtube.com
The carboxylic acid group, on the other hand, can be activated to facilitate reactions with nucleophiles, most commonly primary amines on another molecule. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are frequently used to activate carboxyl groups. mcgill.ca In the presence of EDC, the carboxyl group of this compound can be coupled to a primary amine on a target biomolecule to form a stable amide bond. The efficiency of this reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or sulfo-NHS to create a more stable intermediate. mcgill.ca
These fundamental conjugation reactions enable the linkage of this compound to various entities for biological investigation. For instance, similar to how GABA has been conjugated to quantum dots for receptor binding studies nih.gov, this compound could be attached to nanoparticles or fluorescent probes to visualize its interaction with biological targets.
| Functional Group | Reagent Class | Reactive Partner on Biomolecule | Resulting Linkage | Key Features |
| Primary Amine (-NH2) | NHS esters | N/A (Amine is on the target) | Amide | Highly efficient, stable bond, common for labeling. thermofisher.com |
| Primary Amine (-NH2) | Isothiocyanates | N/A (Amine is on the target) | Thiourea | Stable linkage. mcgill.ca |
| Primary Amine (-NH2) | Aldehydes/Ketones | N/A (Amine is on the target) | Secondary Amine (after reduction) | Requires a two-step reaction (Schiff base formation and reduction). youtube.com |
| Carboxylic Acid (-COOH) | Carbodiimides (e.g., EDC) | Primary Amine | Amide | Activates carboxyl group for reaction with amines. mcgill.ca |
Utilization of this compound as a Scaffold in Medicinal Chemistry Libraries
This compound belongs to the class of β-amino acids, which are increasingly recognized as valuable scaffolds in medicinal chemistry for the construction of peptide-based analogs and combinatorial libraries. acs.orgacs.org The incorporation of β-amino acids into peptide sequences can induce unique structural conformations and confer resistance to proteolytic degradation, properties that are highly desirable in drug design. acs.org
As a scaffold, this compound offers several advantages. Its structure provides a flexible backbone that can be systematically modified at two key positions: the aminomethyl group and the carboxylic acid. This allows for the creation of a diverse set of analogs by introducing various substituents, thereby exploring the chemical space around a core structure.
The construction of medicinal chemistry libraries using β-amino acid scaffolds like this compound is a promising strategy for discovering novel bioactive compounds. acs.orgnih.gov These libraries can be designed to target a wide range of biological systems, including G-protein coupled receptors and enzymes. The ability of β-amino acids to form stable secondary structures, such as helices and sheets, allows for the design of peptidomimetics that can mimic or disrupt protein-protein interactions. acs.org
The synthesis of libraries based on this scaffold can be achieved through solid-phase peptide synthesis techniques. The core molecule can be anchored to a solid support, and then a variety of building blocks can be sequentially added to the amino or carboxyl terminus. This combinatorial approach allows for the rapid generation of a large number of distinct compounds for high-throughput screening. The development of such libraries containing β-amino acids is crucial for identifying lead compounds for therapeutic targets that have been considered "undruggable". nih.gov
| Scaffold Feature | Medicinal Chemistry Application | Rationale/Advantage | Example Library Type |
| β-Amino Acid Backbone | Peptidomimetics | Induces stable secondary structures, enhances proteolytic stability. acs.org | Libraries of helical β-peptides to inhibit protein-protein interactions. acs.org |
| Primary Amine | Derivatization Site | Allows for the introduction of diverse functional groups via amide bond formation. | Combinatorial libraries with varied N-acyl substitutions. |
| Carboxylic Acid | Derivatization Site | Enables coupling to other amino acids or amine-containing molecules. | Solid-phase synthesis of α,β-peptidic sequences. acs.org |
| Flexible Alkyl Chain | Conformational Diversity | The butane (B89635) backbone allows for a range of spatial arrangements of functional groups. | Libraries targeting receptors where ligand conformation is critical. |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Aminomethyl 3 Methylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
NMR spectroscopy is the cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial arrangement of atoms within 2-(Aminomethyl)-3-methylbutanoic acid can be determined.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). For this compound, the expected signals are detailed below. The exact chemical shifts can vary depending on the solvent (e.g., D₂O, DMSO-d₆) and pH, which influences the protonation state of the amino and carboxyl groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Structural Justification |
|---|---|---|---|---|
| -CH(CH₃)₂ | ~0.9 - 1.0 | Doublet (d) | 6H | Two equivalent methyl groups split by the adjacent CH proton. |
| -CH(CH₃)₂ | ~1.8 - 2.0 | Multiplet (m) | 1H | Isopropyl methine proton, split by the two methyl groups and the adjacent CH proton at C2. |
| -CH(COOH)- | ~2.4 - 2.6 | Multiplet (m) | 1H | Proton at the chiral center (C2), coupled to the isopropyl methine and the aminomethyl protons. |
| -CH₂NH₂ | ~2.9 - 3.2 | Multiplet (m) | 2H | Methylene (B1212753) protons of the aminomethyl group, coupled to the proton at C2. They may appear as distinct signals (diastereotopic). |
| -COOH / -NH₂ | Variable | Broad singlet (br s) | 3H | Protons of the carboxylic acid and amino groups are exchangeable and often appear as broad signals or may exchange with D₂O and disappear. |
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Since it is a proton-decoupled spectrum, each unique carbon typically appears as a single line.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Structural Justification |
|---|---|---|
| -CH(CH₃)₂ | ~18 - 20 | Two equivalent methyl carbons of the isopropyl group. |
| -CH(CH₃)₂ | ~30 - 33 | Isopropyl methine carbon. |
| -CH(COOH)- | ~45 - 48 | Carbon at the chiral center (C2). |
| -CH₂NH₂ | ~42 - 45 | Methylene carbon of the aminomethyl group. |
| -COOH | ~175 - 180 | Carbonyl carbon of the carboxylic acid group, significantly downfield due to the electronegative oxygen atoms. |
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the isopropyl methyl protons and the isopropyl methine proton, between the isopropyl methine proton and the C2-proton, and between the C2-proton and the aminomethyl protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is a powerful tool for assigning carbon signals based on their attached, and usually already assigned, proton signals. For instance, the proton signal at ~2.4-2.6 ppm would show a cross-peak with the carbon signal at ~45-48 ppm, confirming their assignment as the C2-H and C2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). columbia.edu It is crucial for piecing together the carbon skeleton and confirming the placement of functional groups. Key HMBC correlations would include:
Correlations from the isopropyl methyl protons to both the isopropyl methine carbon and the C2 carbon.
Correlations from the C2 proton to the aminomethyl carbon, the isopropyl methine carbon, and the carboxyl carbon.
Correlations from the aminomethyl protons to the C2 carbon.
Vibrational Spectroscopy for Functional Group Characterization (Infrared, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For an amino acid, the spectra are highly dependent on its physical state (solid or solution) and pH, as it can exist in neutral, cationic, anionic, or zwitterionic forms. In the solid state, it predominantly exists as a zwitterion (-NH₃⁺ and -COO⁻).
Key expected vibrational bands for this compound are:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 (broad) | Characteristic broad absorption of hydrogen-bonded O-H in the neutral form. |
| N-H Stretch (Amine) | 3300 - 3500 | Appears in the neutral form; can be one or two bands. |
| N-H Stretch (Ammonium) | ~2800 - 3100 (broad) | Stretching vibrations of the -NH₃⁺ group in the zwitterionic form. |
| C-H Stretch (Alkyl) | 2870 - 2960 | Stretching of C-H bonds in the isopropyl and methylene/methine groups. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Carbonyl stretch of the protonated -COOH group. docbrown.info |
| COO⁻ Asymmetric Stretch | 1550 - 1610 | Asymmetric stretching of the carboxylate group in the zwitterionic form. wjarr.com |
| NH₃⁺ Bending | ~1500 - 1550 | Bending (deformation) vibration of the ammonium (B1175870) group. |
| COO⁻ Symmetric Stretch | 1380 - 1420 | Symmetric stretching of the carboxylate group. wjarr.com |
| C-H Bending | 1340 - 1470 | Bending vibrations of the CH, CH₂, and CH₃ groups. |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₁₃NO₂, corresponding to a monoisotopic mass of approximately 131.095 Da.
Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺ at m/z ≈ 132.102. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.
Under harder ionization conditions (e.g., electron ionization) or by using tandem mass spectrometry (MS/MS), the molecular ion undergoes fragmentation. The fragmentation pattern provides a fingerprint that helps to confirm the structure.
| Predicted m/z | Possible Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 115 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the aminomethyl group. |
| 87 | [M+H - COOH₂]⁺ or [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). A common fragmentation for amino acids. libretexts.org |
| 86 | [M - COOH - H]⁺ | Loss of the carboxyl group followed by a hydrogen. |
| 74 | [CH₂(NH₂)CH(OH)]⁺ | Cleavage of the C2-C3 bond (McLafferty-type rearrangement). |
| 57 | [C₄H₉]⁺ | Represents the isopropyl-CH- fragment after cleavage. |
| 43 | [CH(CH₃)₂]⁺ | Represents the isopropyl group. docbrown.info |
| 30 | [CH₂NH₂]⁺ | Result of alpha-cleavage next to the nitrogen atom. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of its solid-state structure can be generated. nih.gov
This technique would provide a wealth of information, including:
Unambiguous Molecular Structure: Confirmation of the atomic connectivity.
Conformation: Precise measurement of all bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the crystal lattice.
Stereochemistry: Absolute configuration of the chiral center (C2) if a stereopure sample is crystallized.
Supramolecular Assembly: Insight into how the molecules pack in the crystal. For amino acids, this is typically dominated by an extensive network of intermolecular hydrogen bonds.
Zwitterionic State: Direct evidence of the zwitterionic form in the solid state, showing the proton transfer from the carboxylic acid to the amino group, resulting in -COO⁻ and -NH₃⁺ moieties. The N-H···O hydrogen bonds between these groups are key interactions that define the crystal packing. researchgate.net
| Parameter Determined | Type of Information Provided |
|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit (a, b, c, α, β, γ). |
| Space Group | Symmetry of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths | The distance between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C). |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |
| Hydrogen Bonding Network | Distances and angles of intermolecular N-H···O and other hydrogen bonds. |
Computational and Theoretical Investigations of 2 Aminomethyl 3 Methylbutanoic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the electronic structure of molecules like 2-(Aminomethyl)-3-methylbutanoic acid. mdpi.comsemanticscholar.org DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G*, to solve the Schrödinger equation in an approximate manner. researchgate.netinpressco.com These calculations yield optimized molecular geometries and a wealth of information about the electronic properties of the molecule.
One of the key outputs of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and stability of a molecule; a larger gap generally implies greater stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom in the amino group and the oxygen atoms of the carboxylic acid, as these are the most electron-rich regions. Conversely, the LUMO is anticipated to be distributed over the antibonding orbitals of the carbonyl group (C=O) within the carboxylic acid moiety. The calculated energies of these orbitals allow for the determination of various global reactivity descriptors, providing a quantitative measure of the molecule's chemical behavior.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.7 eV |
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, there are numerous possible conformations due to rotation around its various carbon-carbon single bonds. Each of these conformations has an associated potential energy, and the collection of these energies across all possible conformations forms the potential energy surface or energy landscape. worktribe.com
The most stable conformations correspond to minima on this energy landscape. These low-energy conformers are the most likely to be observed experimentally. The study of the energy landscape helps in understanding the molecule's flexibility and its preferred shapes, which can be crucial for its biological activity. The relative energies of different conformers are determined by factors such as torsional strain (eclipsing interactions) and steric hindrance between bulky groups. semanticscholar.org For instance, staggered conformations, where bulky groups are further apart, are generally lower in energy than eclipsed conformations. mdpi.com
A systematic conformational search for this compound would involve rotating the dihedral angles of the key single bonds and calculating the energy at each step. This would reveal the most stable anti (bulky groups 180° apart) and gauche (bulky groups 60° apart) conformers, as well as the higher-energy eclipsed transition states.
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | ~180° | 0.0 (most stable) | The aminomethyl and carboxyl groups are farthest apart. |
| Gauche | ~60° | 0.8 | The aminomethyl and carboxyl groups are adjacent. |
| Eclipsed 1 | ~120° | 4.5 | Higher energy state with groups eclipsing. |
| Eclipsed 2 | ~0° | 5.0 (least stable) | Highest energy state with maximal steric clash. |
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the intrinsic properties of a single molecule in a vacuum, molecular dynamics (MD) simulations provide a way to study the behavior of molecules in a more realistic environment, such as in an aqueous solution. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. acs.org
An MD simulation of this compound in a box of water molecules would reveal how the solute interacts with the surrounding solvent. Key aspects to be analyzed include the formation of hydrogen bonds between the amino and carboxyl groups of the molecule and the water molecules. acs.org The analysis of the radial distribution function, g(r), would show the probability of finding a water molecule at a certain distance from the solute's functional groups, revealing the structure of the solvation shells. nih.gov
These simulations can also provide insights into the dynamics of the molecule itself, such as its conformational flexibility in solution and the timescale of transitions between different conformational states. The results of MD simulations are crucial for understanding how the molecule behaves in a biological context, where it is constantly interacting with water and other molecules. rsc.orgacs.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters of a molecule, which can then be compared with experimental data for validation. researchgate.net One of the most commonly predicted spectra is the infrared (IR) spectrum, which corresponds to the vibrational modes of the molecule. worktribe.com
By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. computabio.com Each peak in the spectrum corresponds to a specific vibrational motion, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the N-H bonds of the amino group, the O-H and C=O bonds of the carboxylic acid group, and the C-H bonds of the alkyl backbone. Comparing the predicted spectrum with an experimentally measured one can help to confirm the molecule's structure and the accuracy of the computational model.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |
|---|---|---|
| O-H stretch | Carboxylic acid | ~3300-2500 (broad) |
| N-H stretch | Amino group | ~3400-3300 |
| C-H stretch | Alkyl chain | ~2960-2850 |
| C=O stretch | Carboxylic acid | ~1710 |
| N-H bend | Amino group | ~1600 |
Computational Modeling of Ligand-Receptor Interactions (Hypothetical Biological Targets)
One of the most exciting applications of computational chemistry is in drug design and discovery, where it can be used to model the interaction between a small molecule (a ligand) and a biological target, such as a protein or enzyme. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
For this compound, we can hypothesize its interaction with a biological target. Given its structure as a β-amino acid, a plausible hypothetical target could be an enzyme that processes amino acids or a receptor that binds to them. For example, it could be docked into the active site of an enzyme like a transaminase or a peptidase.
The docking simulation would predict the binding mode and affinity of the molecule. The analysis of the docked pose would reveal the key intermolecular interactions responsible for binding, such as hydrogen bonds between the amino and carboxyl groups of the ligand and polar residues in the active site, as well as hydrophobic interactions between the isobutyl side chain and nonpolar residues. These computational models can guide the design of new molecules with improved binding affinity and selectivity.
| Type of Interaction | Ligand Group | Hypothetical Receptor Residue | Description |
|---|---|---|---|
| Hydrogen Bond (Donor) | Amino group (-NH3+) | Aspartate, Glutamate | Donation of a proton to a negatively charged residue. |
| Hydrogen Bond (Acceptor) | Carboxyl group (-COO-) | Arginine, Lysine, Serine | Acceptance of a proton from a positively charged or polar residue. |
| Hydrophobic Interaction | Isobutyl group | Leucine, Isoleucine, Valine | Van der Waals interactions in a nonpolar pocket. |
| Ionic Interaction | Amino/Carboxyl group | Charged residues | Electrostatic attraction between oppositely charged groups. |
Biological Activities and Mechanistic Pathways of 2 Aminomethyl 3 Methylbutanoic Acid and Its Analogs
Investigation of Antimicrobial Properties of Derivatized 2-(Aminomethyl)-3-methylbutanoic Acid
The core structure of this compound serves as a scaffold for the development of derivatives with significant antimicrobial potential. Research has shown that modifications to this backbone can yield compounds with activity against a range of pathogenic microorganisms.
A notable example is the Schiff base derivative, (Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic acid, and its metal chelates with Co(II) and Ni(II). researchgate.net These compounds have been tested for their antimicrobial activities against several microorganisms, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Penicillium chrysogenum. researchgate.net The study found that the Schiff base and its chelates were active against these tested microorganisms when compared to standard drugs like Gentamicin and Ampicillin. researchgate.net The Co(II) complex, in particular, showed the highest efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
Similarly, coordination compounds of 2-Amino-3-methylbutanoic acid (valine), a closely related structure, synthesized with chromium(III) and oxovanadium(IV) ions, have also demonstrated antibacterial activities against three Gram-positive and five Gram-negative bacteria. researchgate.net The incorporation of metal ions into the structure of amino acid derivatives appears to be a viable strategy for enhancing their antimicrobial properties.
The antimicrobial efficacy of butanoic acid derivatives, in general, is an area of active research. ontosight.ai The functional groups attached to the butanoic acid backbone play a crucial role in their biological activity, allowing them to interact with microbial systems in targeted ways. ontosight.ai For instance, other classes of β-amino acid derivatives have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com This highlights the broad potential of derivatized amino acids in developing new antimicrobial agents.
Table 1: Antimicrobial Activity of (Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic Acid and its Metal Chelates
| Compound | Target Microorganisms | Observed Activity | Reference |
|---|---|---|---|
| (Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic acid (Schiff Base) | S. aureus, S. pyogenes, Bacillus, K. pneumonia, P. aeruginosa, E. coli, A. niger, P. chrysogenum | Active against tested microorganisms | researchgate.net |
| Co(II) Chelate | Gram-positive bacteria, Gram-negative bacteria, Fungi | Highest efficacy among the tested chelates | researchgate.net |
| Ni(II) Chelate | S. aureus, S. pyogenes, Bacillus, K. pneumonia, P. aeruginosa, E. coli, A. niger, P. chrysogenum | Active against tested microorganisms | researchgate.net |
Enzyme Inhibition Studies and Mechanistic Insights
The biological activity of (R)-2-(Aminomethyl)-3-methylbutanoic acid is primarily associated with its function as an enzyme inhibitor. Enzyme inhibition is a critical mechanism for regulating metabolic pathways and forms the basis for the development of many therapeutic agents. mdpi.com The structure of this compound, particularly the presence and positioning of the aminomethyl and carboxylic acid groups, allows it to interact with the active sites of specific enzymes.
While detailed mechanisms for this specific compound are not fully elucidated, it is understood that the aminomethyl group can participate in hydrogen bonding and electrostatic interactions within enzyme active sites, thereby influencing biological activity. These interactions can block the substrate from binding or prevent the enzyme from catalyzing its reaction.
The general principles of enzyme inhibition involve various mechanisms, such as competitive, non-competitive, and uncompetitive inhibition, which can be identified through kinetic studies. researchgate.net For instance, adenosine (B11128) sulfamate (B1201201) analogues, which are also enzyme inhibitors, function through a mechanism known as substrate-assisted inhibition. nih.govnih.gov In this process, the inhibitor forms a covalent adduct with the substrate (e.g., ubiquitin), which then binds tightly to the enzyme's active site. nih.govnih.gov This strategy could represent a potential, though currently hypothetical, mechanism for derivatives of this compound designed to target specific enzymes.
The development of potent enzyme inhibitors is a key objective in drug design. mdpi.com For example, inhibitors of enzymes like carbonic anhydrase and cholinesterases have been successfully developed from various chemical scaffolds. nih.govnih.gov The structural characteristics of this compound make it a valuable starting point for designing inhibitors that could target enzymes involved in specific metabolic or signaling pathways.
Receptor Modulation and Binding Affinity Investigations (Hypothetical Biological Targets)
While specific receptor targets for this compound are not extensively documented, its chemical structure suggests potential interactions with various biological receptors. As a constrained analog of the amino acid valine, it can be used in the design of receptor ligands. The chiral center and the aminomethyl group are key features that can influence binding to the active sites of receptors.
Hypothetically, this compound could interact with receptors that recognize amino acids or gamma-aminobutyric acid (GABA), given its structural similarities. The aminomethyl group allows for electrostatic interactions and hydrogen bonding, which are crucial for ligand-receptor binding.
Research into related structures provides insights into potential receptor interactions. For example, compounds based on a 2,2-bis(aminomethyl)propionic acid core have been designed as effective ion-pair receptors, capable of binding cations and anions with high affinity. nih.gov These synthetic receptors demonstrate how an aminomethyl-functionalized acid scaffold can be pre-organized to create specific binding pockets. nih.gov This principle could be applied to design derivatives of this compound that target specific ion channels or G-protein coupled receptors.
Furthermore, analogs of 3-(2-aminocarbonylphenyl)propanoic acid have been developed as potent and selective antagonists for the EP3 receptor, a type of prostaglandin (B15479496) receptor. nih.gov This demonstrates that propanoic acid derivatives can be successfully modified to achieve high binding affinity and selectivity for specific receptor subtypes. The design of such molecules often involves creating a structure that mimics the natural ligand or fits into a specific binding pocket on the receptor protein.
Role as a Building Block in the Synthesis of Biologically Active Peptidomimetics
This compound and its protected forms, such as the Fmoc-protected derivative, are highly valued as building blocks in the synthesis of peptidomimetics. chemimpex.com Peptidomimetics are molecules designed to mimic natural peptides but often exhibit improved properties such as enhanced metabolic stability, better bioavailability, and increased potency. nih.govresearchgate.net
The inclusion of non-canonical amino acids like this compound into a peptide sequence is a key strategy to overcome the limitations of natural peptides, which are often susceptible to rapid degradation by peptidases. mdpi.compsu.edu The unique structure of this compound, being a β-amino acid analog, introduces conformational constraints into the peptide backbone. This can help to stabilize specific secondary structures, such as turns or helices, which are often required for binding to a biological target. nih.gov
The branched methyl group at the 3-position, derived from its valine-like structure, also influences the peptide's conformation and interaction with its target. By replacing standard amino acids with this building block, researchers can modify the stability and bioactivity of a peptide sequence. chemimpex.com For example, β-peptides synthesized using such derivatives have shown greater resistance to enzymatic degradation compared to their unprotected counterparts. This enhanced stability is crucial for the development of peptide-based therapeutics. researchgate.netresearchgate.net The versatility of this compound allows for its use in both solid-phase and solution-phase peptide synthesis to create complex and potent bioactive molecules. chemimpex.com
Exploration of Metabolic Pathways and Biosynthesis (Excluding human clinical metabolism)
The metabolic pathways and biosynthesis of this compound are not extensively detailed in the literature. However, insights can be drawn from the metabolism of structurally similar compounds in various organisms. The parent amino acid, L-valine (2-amino-3-methylbutanoic acid), is an essential amino acid whose catabolic pathway is well-understood. chembk.com In non-human organisms, the initial step of valine catabolism involves its conversion to α-ketoisovaleric acid, which is then decarboxylated to form derivatives that enter central metabolic pathways like the TCA cycle. chembk.com
Biosynthetic routes for related branched-chain acids have been proposed in bacteria. For instance, a potential pathway for the synthesis of 3-methylbutanoic acid in bacteria starts from alpha-keto isocaproate. figshare.com This pathway involves an oxidative decarboxylation step to convert the alpha-keto acid into the final butanoic acid derivative. figshare.com Another proposed route proceeds via an alpha-hydroxy-isocaproate intermediate. figshare.com These bacterial pathways highlight potential enzymatic reactions that could be involved in the biosynthesis or modification of branched-chain amino and butanoic acids in microorganisms.
The study of metabolic pathways in various organisms, including bacteria and fungi, is crucial for understanding how these compounds are naturally produced and degraded. nih.govnih.gov For example, metabolomic studies in Mycobacterium tuberculosis have helped to elucidate the function of enzymes involved in amino acid and keto-acid metabolism. nih.gov While a specific biosynthetic pathway for this compound is not defined, it would likely originate from common metabolic precursors such as pyruvate (B1213749) and involve a series of enzymatic transformations including transamination and modifications to the carbon skeleton, similar to the established pathways for branched-chain amino acids. mdpi.com
Advanced Analytical Methodologies for Research Scale Detection and Quantification of 2 Aminomethyl 3 Methylbutanoic Acid
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Method Development
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary tool for the analysis of amino acids and related compounds due to its high sensitivity, selectivity, and robustness. sciex.com For a polar compound like 2-(Aminomethyl)-3-methylbutanoic acid, reverse-phase (RP) HPLC is often employed. However, the compound's polarity can lead to poor retention on traditional C18 columns. To overcome this, derivatization techniques are commonly used to decrease polarity and improve chromatographic behavior. nih.gov
Method development for LC-MS analysis involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. For instance, a Kinetex® F5 column can provide excellent resolution for various analytes with different chemical properties. sciex.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which offers high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. sciex.commdpi.com
Table 1: Example LC-MS Parameters for Amino Acid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatography System | ExionLC™ System or similar HPLC/UPLC | Separation of analytes in the sample mixture. |
| Column | Phenomenex Kinetex® F5 (150 mm x 2.1 mm, 2.6 µm) | Provides separation based on analyte polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |
| Flow Rate | 200 µL/min | Controls the speed of analyte elution. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Mass Spectrometer | SCIEX QTRAP® 6500+ or similar triple quadrupole | Detection and quantification of the target analyte. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for MS analysis. |
Derivatization is a key strategy to enhance the detection of amino acids like this compound. actascientific.com This process involves chemically modifying the analyte to improve its chromatographic properties, increase its ionization efficiency in the mass spectrometer, or introduce a fluorescent or UV-active tag. actascientific.com
Pre-column derivatization occurs before the sample is injected into the HPLC system. actascientific.com This approach can decrease the polarity of the analyte, leading to better retention on reverse-phase columns. researchgate.net Common reagents for primary amines and amino acids include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This method is fast and sensitive but the derivatives can be unstable. actascientific.comactascientific.com
9-Fluorenylmethyl-chloroformate (FMOC): Reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives. actascientific.com
Dansyl Chloride: Forms highly fluorescent derivatives with primary and secondary amines, phenols, and imidazoles. actascientific.com
3-Nitrophenylhydrazine (3-NPH): Used in conjunction with a coupling agent like EDC, it derivatizes the carboxylic acid group, improving detection sensitivity in LC-MS/MS. nih.govunimi.it
Post-column derivatization involves adding the derivatizing reagent to the column effluent after separation but before detection. actascientific.com This method avoids potential issues with multiple derivative products from a single analyte but requires additional hardware. researchgate.net Reagents like ninhydrin (B49086) or OPA are often used in post-column setups. actascientific.com Pre-column derivatization is generally favored for LC-MS as it prevents the introduction of excess derivatizing reagent into the mass spectrometer.
Table 2: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Target Functional Group | Derivatization Type | Detection Method |
|---|---|---|---|
| o-Phthalaldehyde (OPA) | Primary Amine | Pre- or Post-column | Fluorescence, UV |
| 9-Fluorenylmethyl-chloroformate (FMOC) | Primary & Secondary Amines | Pre-column | Fluorescence, UV |
| Dansyl Chloride | Primary & Secondary Amines | Pre-column | Fluorescence, MS |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acid | Pre-column | MS/MS |
For highly accurate and precise quantification, stable isotope labeling coupled with mass spectrometry is the gold standard. nih.gov This technique involves introducing a stable isotope (e.g., ²H, ¹³C, ¹⁵N) into the analyte or an internal standard. ualberta.ca The chemically identical, but mass-differentiated, labeled compound co-elutes with the unlabeled analyte and serves as an ideal internal standard, correcting for variations in sample preparation, chromatographic retention, and ionization efficiency. nih.gov
One common approach is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , where cells are grown in a medium containing isotopically labeled amino acids. nih.gov While this is a metabolic labeling method, the principle of using isotopic variants for quantification is broadly applicable.
For in-vitro quantitative analysis of this compound, an isotopically labeled version of the compound (e.g., with ¹³C or ¹⁵N) would be synthesized and spiked into the sample at a known concentration. Alternatively, isotopic labeling can be achieved through derivatization using an isotopically labeled reagent. ualberta.ca For example, ¹²C-Dansyl chloride and ¹³C-Dansyl chloride can be used to label two different sample groups for differential (relative) quantification. ualberta.ca This differential labeling allows for the precise comparison of analyte concentrations between samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. However, due to the low volatility and polar nature of amino acids like this compound, derivatization is essential prior to GC analysis. sigmaaldrich.com The goal of derivatization in this context is to increase the volatility and thermal stability of the analyte while improving its chromatographic behavior. sigmaaldrich.comuah.edu
Common derivatization strategies for GC-MS analysis of amino acids include:
Silylation: This is a widely used technique where active hydrogens on functional groups (e.g., -COOH, -NH₂, -OH) are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.com
Acylation/Esterification: This two-step process involves first esterifying the carboxyl group (e.g., with an alcohol in acidic conditions) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). Another approach uses alkyl chloroformates, which react with both amino and carboxyl groups to form volatile derivatives in a single step. researchgate.net
The resulting volatile derivatives can be separated on a GC column (e.g., a nonpolar SLB™-5ms column) and detected by the mass spectrometer. sigmaaldrich.com The fragmentation patterns observed in the mass spectrum provide structural information and allow for confident identification of the compound. sigmaaldrich.comuah.edu
Capillary Electrophoresis (CE) for Separation and Detection
Capillary electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography. fortlewis.edu CE separates molecules based on their differential migration in an electric field within a narrow-bore capillary. sciex.com For charged molecules like this compound, the primary mode of separation is Capillary Zone Electrophoresis (CZE) , where separation is based on the charge-to-mass ratio of the analytes. sciex.comnih.gov
CE provides several advantages, including extremely high separation efficiencies, short analysis times, and minimal sample and reagent consumption. fortlewis.edu The technique can be coupled directly to a mass spectrometer (CE-MS), providing both separation and sensitive detection. nih.gov
For the analysis of acidic metabolites, derivatization can be employed to introduce a permanent positive charge, allowing for analysis in the more robust positive ionization mode with a standard capillary setup (cathode at the outlet). nih.gov This approach improves sensitivity and repeatability for anionic species. The separation in CE is influenced by factors such as the pH and composition of the background electrolyte (BGE), applied voltage, and capillary temperature. nih.govmdpi.com
Development of High-Throughput Screening Methods for this compound Analogs
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity or property. ufl.edu Developing an HTS assay for analogs of this compound would involve creating a system to quickly assess the interaction of these analogs with a biological target or to measure a specific chemical property.
The development of an HTS assay generally follows these steps:
Assay Principle: An assay is designed in a microtiter plate format (e.g., 96- or 384-well) that produces a measurable signal (e.g., fluorescence, absorbance, or luminescence) corresponding to the activity of interest. nih.govnih.gov
Automation: Robotics are used to handle the plates, dispense reagents, and perform measurements, enabling the screening of large compound libraries. ufl.edu
Data Analysis: Automated data analysis is used to identify "hits"—compounds that show significant activity in the primary screen. nih.gov
For screening analogs, one might develop a competitive binding assay using a fluorescently labeled probe that binds to a target protein. Analogs that bind to the target would displace the probe, leading to a change in the fluorescence signal. Alternatively, a cell-based assay could be used to measure the effect of the analogs on a specific cellular process. nih.gov The key is to create a robust and reproducible assay that can be miniaturized and automated for rapid screening of a large number of structurally related compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Aminomethyl)-3-methylbutanoic acid, and how can enantiomeric purity be ensured?
- Methodology : Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries like (S)-benzyl pyrrolidine-2-carboxylate derivatives (as in ) can be used to control stereochemistry. Post-synthesis, enantiomeric purity should be verified using chiral HPLC coupled with polarimetric detection. Reaction intermediates should be characterized via -NMR and -NMR to confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Methodology : High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for confirming molecular weight and fragmentation patterns. For functional group analysis, FT-IR can identify amine (-NH) and carboxylic acid (-COOH) moieties. X-ray crystallography is recommended for resolving ambiguities in stereochemistry, especially when synthesizing enantiomers .
Q. How can the solubility and stability of this compound be assessed under physiological conditions?
- Methodology : Perform pH-dependent solubility studies in buffered solutions (pH 1–12) using UV-Vis spectrophotometry. Stability under oxidative stress can be tested via accelerated degradation studies with hydrogen peroxide. For hydrolytic stability, incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C, followed by LC-MS monitoring .
Advanced Research Questions
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodology : Implement process analytical technology (PAT) tools, such as in-line Raman spectroscopy, to monitor reaction progress in real time. Design-of-experiments (DoE) approaches can optimize parameters like temperature, catalyst loading, and solvent polarity. Statistical analysis (e.g., ANOVA) identifies critical variables affecting yield and purity .
Q. How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?
- Methodology : Compare the inhibitory effects of enantiomers against target enzymes (e.g., proteases or kinases) using kinetic assays. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities based on stereochemistry. Correlate results with in vitro IC values to establish structure-activity relationships (SARs) .
Q. What are the thermodynamic and kinetic parameters of its interaction with metal ions in catalytic systems?
- Methodology : Isothermal titration calorimetry (ITC) quantifies binding enthalpy () and stoichiometry. Kinetic studies using stopped-flow spectrophotometry can determine rate constants for metal-chelation reactions. Density functional theory (DFT) calculations further elucidate electronic interactions between the compound and transition metals (e.g., Fe, Cu) .
Q. How does this compound perform as a corrosion inhibitor compared to structurally analogous compounds?
- Methodology : Use electrochemical impedance spectroscopy (EIS) and Tafel polarization to measure inhibition efficiency on mild steel in acidic/alkaline media. Compare with derivatives like 2-(phenylsulphonamido)-3-methylbutanoic acid ( ). Surface characterization via SEM-EDS or AFM reveals adsorption mechanisms and film formation .
Data Contradiction & Validation
Q. How to resolve discrepancies in reported pKa values for this compound?
- Methodology : Use potentiometric titration with a standardized KOH/HCl system under nitrogen atmosphere to minimize CO interference. Validate results against computational predictions (e.g., MarvinSketch or SPARC). Cross-reference with literature data for structurally similar amino acids, such as 4-amino-3-hydroxybutanoic acid ( ) .
Q. Why do some studies report conflicting bioactivity data for this compound?
- Methodology : Assess purity (>98% by HPLC), storage conditions (e.g., desiccation vs. ambient), and solvent effects (DMSO vs. aqueous buffers). Reproduce assays under standardized protocols, such as the NIH’s Assay Guidance Manual. Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
